molecular formula C6H10O4 B6618240 3-(hydroxymethyl)oxolane-3-carboxylic acid CAS No. 1698397-84-0

3-(hydroxymethyl)oxolane-3-carboxylic acid

Cat. No.: B6618240
CAS No.: 1698397-84-0
M. Wt: 146.14 g/mol
InChI Key: QXTQGQULDLNYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This compound is characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to an oxolane ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with formaldehyde and subsequent oxidation. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques such as crystallization and chromatography further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxymethyl group can yield 3-(formyl)oxolane-3-carboxylic acid or 3-(carboxy)oxolane-3-carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can produce 3-(hydroxymethyl)oxolane-3-methanol.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)oxolane-3-carboxylic acid involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the local environment and affecting biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)tetrahydrofuran-3-carboxylic acid
  • 3-(Hydroxymethyl)oxane-3-carboxylic acid
  • 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid

Uniqueness

3-(Hydroxymethyl)oxolane-3-carboxylic acid is unique due to its specific ring structure and functional groups. The presence of both a hydroxymethyl and a carboxylic acid group on the oxolane ring provides distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(hydroxymethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-6(5(8)9)1-2-10-4-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTQGQULDLNYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.